molecular formula C14H14N2OS B2647657 4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide CAS No. 954260-58-3

4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide

Cat. No.: B2647657
CAS No.: 954260-58-3
M. Wt: 258.34
InChI Key: BTQFGPINIMTFIE-UHFFFAOYSA-N
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Description

4-amino-5-thiatricyclo[8400,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide is a complex organic compound with a unique tricyclic structure It is characterized by the presence of an amino group, a thiophene ring, and a carboxamide group

Scientific Research Applications

4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide has several scientific research applications:

    Chemistry: It serves as a versatile building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin and eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Preparation Methods

The synthesis of 4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the tricyclic core, followed by the introduction of the amino and carboxamide groups. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The amino group in the compound can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Mechanism of Action

The mechanism of action of 4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide can be compared with other similar compounds, such as:

    4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxylic acid: This compound differs by having a carboxylic acid group instead of a carboxamide group.

    4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-methylamide: This compound has a methylamide group instead of a carboxamide group.

    4-amino-5-thiatricyclo[8.4.0.0,2,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-ethylamide: This compound has an ethylamide group instead of a carboxamide group.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

4-amino-5-thiatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3,10,12-pentaene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c15-13(17)12-11-9-6-2-1-4-8(9)5-3-7-10(11)18-14(12)16/h1-2,4,6H,3,5,7,16H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTQFGPINIMTFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C3=C(C1)SC(=C3C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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